4-Fluorophenylacetyl chloride
Overview
Description
4-Fluorophenylacetyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Biologicals Attachment to Solid Supports
Chang et al. (1992) describe the use of 4-fluorobenzenesulfonyl chloride, a compound related to 4-fluorophenylacetyl chloride, as an activating agent for covalent attachment of biological substances to solid supports. This method is particularly useful for attaching enzymes, antibodies, and other biologicals to functionalized microspheres, beads, or fibers, maintaining their biological function. This approach has potential therapeutic applications, including bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).
2. Genetically Encoded Fluorescent Amino Acids
Summerer et al. (2006) developed a method for biosynthetically incorporating a low-molecular-weight fluorophore into proteins using genetically encoded fluorescent amino acids. This technique, using compounds like this compound, enables the study of protein structure, dynamics, and interactions in vitro and in vivo, enhancing biochemical and cellular studies of protein function (Summerer et al., 2006).
3. Synthesis and Characterization of Complexes
Karipcin and Arabali (2006) researched the synthesis of new ketooximes and their complexes, starting with reactions involving chloroacetyl chloride, which is structurally similar to this compound. Their work contributes to the understanding of bidentate ligand properties in metal complexes, useful in various chemical and pharmaceutical applications (Karipcin & Arabali, 2006).
4. Fluorescent Probes for Ion Detection
Nie et al. (2020) utilized nitrogen-fluorine co-doped carbon nanodots synthesized using 4-fluorophthalic acid (related to this compound) as fluorescent probes for detecting hypochlorite ions in aqueous media. This method is significant for environmental monitoring and the detection of pollutants (Nie et al., 2020).
5. Synthesis of Fluorescent Dyes
Lavis (2017) discusses the development of small-molecule fluorophores, such as fluorescein and rhodamine derivatives, for biochemical and biological research. The application of compounds like this compound in this field enables the creation of sophisticated fluorescent dyes, enhancing experimental techniques in biology and chemistry (Lavis, 2017).
Safety and Hazards
4-Fluorophenylacetyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is toxic if inhaled and reacts violently with water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known to be used as an acylating agent in organic synthesis .
Mode of Action
4-Fluorophenylacetyl chloride interacts with its targets by acting as an acylating agent . It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine . It is also used in the preparation of N-acyl isothiouronium chloride .
Biochemical Pathways
Its role as an acylating agent suggests that it may be involved in various organic synthesis reactions .
Result of Action
Its use in the preparation of bicyclic pyrazolones and dihydropyrrol-2-ones suggests that it may have a role in the synthesis of these compounds .
Action Environment
It is known that the compound reacts violently with water, liberating toxic gas .
Properties
IUPAC Name |
2-(4-fluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJFYRPBYGHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395835 | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-04-1 | |
Record name | 2-(4-Fluorophenyl)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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